molecular formula C8H8BrF5S B1456277 2-Methyl-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-10-6

2-Methyl-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1456277
CAS No.: 1240257-10-6
M. Wt: 311.11 g/mol
InChI Key: GQWITWAQAPQUDN-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C8H8BrF5S and a molecular weight of 311.11 g/mol . It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a methyl group and a pentafluorosulfur group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 2-Methyl-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions . The reaction is usually performed at ambient temperature to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The compound is typically purified through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the pentafluorosulfur group imparts unique electronic properties to the compound . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pentafluorosulfur)benzyl chloride
  • 2-Methyl-5-(pentafluorosulfur)benzyl iodide
  • 2-Methyl-5-(pentafluorosulfur)benzyl fluoride

Uniqueness

2-Methyl-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloride, iodide, and fluoride counterparts. The pentafluorosulfur group also imparts unique electronic properties that influence the compound’s reactivity and applications .

Properties

IUPAC Name

[3-(bromomethyl)-4-methylphenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF5S/c1-6-2-3-8(4-7(6)5-9)15(10,11,12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWITWAQAPQUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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